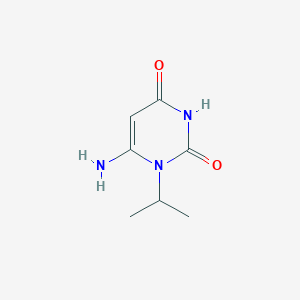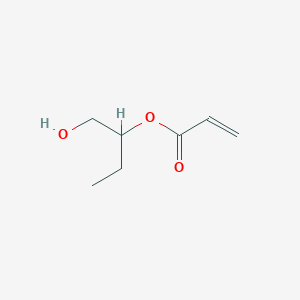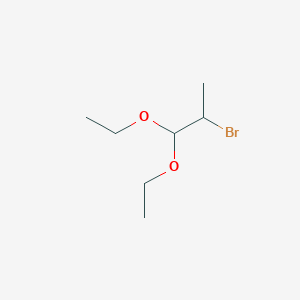
2-Bromo-1,1-diethoxypropane
Overview
Description
2-Bromo-1,1-diethoxypropane, also known as 2-Bromopropan-2-ol, is an organic compound with a molecular formula of C4H9BrO2. It is a colorless liquid with a low boiling point, and is soluble in water and other polar solvents. This compound has a wide range of applications in the laboratory, as well as in pharmaceutical, agricultural, and industrial sectors.
Scientific Research Applications
Kinetics and Mechanisms in Gas Phase Reactions
- Gas-Phase Thermal Elimination : A study by Rosas et al. (2012) explored the gas-phase thermal elimination of 2,2-diethoxypropane, revealing its conversion to ethanol, acetone, and ethylene. This process is homogeneous, unimolecular, and follows first-order kinetics, providing valuable insights into the reaction mechanisms of similar compounds.
Synthesis and Transformation in Organic Chemistry
- Skraup-Type Synthesis : 2,2,3-Tribromopropanal, closely related to 2-bromo-1,1-diethoxypropane, was used in the transformation of substituted anilines into bromoquinolin-6-ols, as detailed by Lamberth et al. (2014). This research highlights the versatility of bromopropanal derivatives in complex organic syntheses.
Chemical Reactions and Photolysis Studies
- Radical Cyclisation : Research by Bales et al. (2001) investigated the photolysis of alkyl radicals containing this compound. This study provides insights into the formation of olefin cation radicals, contributing to the understanding of radical-based reactions in organic chemistry.
Biochemical and Toxicological Research
- Apoptotic Effects and Embryonic Development : Studies on the cytotoxic effects of 2-bromopropane, a compound related to this compound, show significant impacts on embryonic development in mice. As detailed by Chan (2010) and Chan (2011), these effects include apoptosis and disruption of embryonic development, underlining the importance of safety assessments in chemical exposure.
Analytical Chemistry Applications
- Quantification in Biological Samples : The development of a test for the quantification of 1- and 2-bromopropane in human urine by B'hymer & Cheever (2005) demonstrates the relevance of bromopropanes in analytical chemistry, particularly in monitoring exposure to industrial solvents.
Degradation and Stability Studies
- Degradation of Bronopol : The degradation of bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), which is structurally similar to this compound, was studied by Matczuk et al. (2012). Understanding the degradation behavior of such compounds is crucial in ensuring the stability and safety of products containing them.
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1,1-diethoxypropane is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment, ensure adequate ventilation, and keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-bromo-1,1-diethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIUAFXWZKCJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955581 | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3400-55-3 | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-diethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
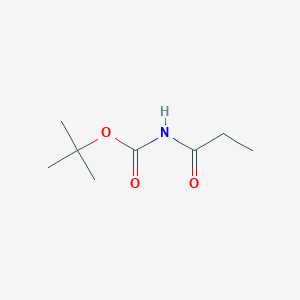
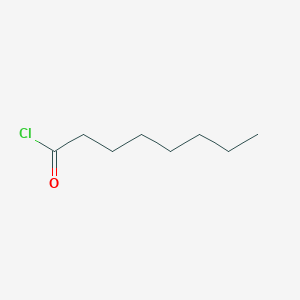
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
